molecular formula C6H9N2+ B13902858 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium

Cat. No.: B13902858
M. Wt: 109.15 g/mol
InChI Key: VELLXGRFCNDSDB-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is a heterocyclic compound with the molecular formula C6H9BrN2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by bromination to introduce the bromide ion . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,4-diones, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H9N2+

Molecular Weight

109.15 g/mol

IUPAC Name

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium

InChI

InChI=1S/C6H9N2/c1-3-7-5-2-6-8(7)4-1/h1,3-4H,2,5-6H2/q+1

InChI Key

VELLXGRFCNDSDB-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CC=[N+]2C1

Origin of Product

United States

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